1-Aminoazetidine-2-carboxylic acid, commonly referred to as azetidine-2-carboxylic acid, is a naturally occurring non-protein amino acid that serves as a structural analog of proline. Its molecular formula is , and it features a four-membered heterocyclic ring containing nitrogen. This compound is notable for its incorporation into proteins in place of proline, which can lead to significant biological consequences due to its structural differences from proline .
Azetidine-2-carboxylic acid has been identified in various plant species, particularly within the families Liliaceae, Agavaceae, and Asparagaceae. It is found in plants such as Convallaria majalis (lily of the valley), Polygonatum (solomon's seal), and several species from the bean family Fabaceae. Additionally, it has been detected in sugar beets and other related plants .
This compound is classified as a non-proteinogenic amino acid due to its ability to be incorporated into proteins but not being one of the standard amino acids used in protein synthesis. It is also categorized as a cyclic imino acid due to its ring structure and presence of an imine functional group .
The synthesis of azetidine-2-carboxylic acid can be achieved through several methods:
The synthetic routes often involve careful control of reaction conditions to avoid unwanted side reactions and ensure high yields. Techniques such as NMR spectroscopy are employed for structure confirmation during synthesis .
Azetidine-2-carboxylic acid consists of a four-membered ring structure with one nitrogen atom and a carboxylic acid group attached to one of the carbon atoms in the ring. The structural formula can be represented as follows:
Azetidine-2-carboxylic acid participates in various chemical reactions due to its functional groups:
The misincorporation of azetidine-2-carboxylic acid into proteins can disrupt normal biological processes, leading to toxic effects on cellular functions .
The mechanism by which azetidine-2-carboxylic acid exerts its effects primarily involves its incorporation into proteins instead of proline. This substitution can result in:
Studies have shown that azetidine-2-carboxylic acid can cause malformations in animal models when misincorporated into collagen and other structural proteins .
Azetidine-2-carboxylic acid has several scientific applications:
Azetidine-2-carboxylic acid (AZE) biosynthesis in bacteria centers on the enzymatic transformation of S-adenosylmethionine (SAM). AZE synthases (e.g., AzeJ and VioH) catalyze an intramolecular 4-exo-tet cyclization of SAM, generating the strained azetidine ring alongside methylthioadenosine (MTA) as a byproduct [1]. This reaction exploits the electrophilic sulfonium group of SAM, facilitating nucleophilic attack by the γ-nitrogen on the Cγ-carbon. Structural studies reveal that catalysis requires precise substrate positioning within the enzyme active site, enforced by:
Table 1: Key Enzymes in Bacterial AZE Biosynthesis
| Enzyme | Organism | Structure | Catalytic Rate (kcat) | Associated Natural Product |
|---|---|---|---|---|
| AzeJ | Pseudomonas aeruginosa | Homodimer | High | Azetidomonamides |
| VioH | Cystobacter violaceus | Monomeric | Low (requires VioG partner) | Vioprolides |
Plants and microbes deploy distinct strategies for AZE production, reflecting divergent ecological roles:
Table 2: AZE Occurrence Across Organisms
| Source | Primary Role | Localization | Detoxification Mechanism |
|---|---|---|---|
| Plants (Liliaceae) | Chemical defense | Vacuoles/cytoplasm | tRNA synthetase discrimination |
| Bacteria | Antibiotic precursor | Cytoplasm | AzhA hydrolase, NgnA acetylation |
| Fungi | Nitrogen assimilation | Periplasm/cytoplasm | AzhA hydrolase (orthologues) |
AZE synthases belong to the Class I methyltransferase (MT1) superfamily, adopting a Rossmann fold with a central 7-stranded β-sheet flanked by α-helices [1]. Despite low sequence identity (28%), AzeJ and VioH share structural homology (backbone RMSD 1.8 Å). Key catalytic features include:
Quantum mechanical calculations confirm that cyclization involves sulfonium charge migration to the nascent AZE amine, stabilized by Phe134. Mutagenesis of Phe134 abolishes activity, underscoring its role in transition-state stabilization [1].
Table 3: Active Site Architecture of AZE Synthases
| Structural Element | Function | Key Residues | Impact of Mutation |
|---|---|---|---|
| GxxxG motif | Adenine binding | Gly83, Gly87 | Loss of SAM affinity |
| HCY-binding pocket | Substrate kinking | Tyr175, Asn139, Asp85 | Impaired cyclization efficiency |
| Cation-π site | Transition-state stabilization | Phe134 | Complete loss of activity |
AZE synthases evolved from a common ancestor with SAM-dependent methyltransferases and other cyclases (e.g., ACC synthases). Phylogenetic analyses reveal:
Table 4: Evolutionary Trajectory of SAM-Dependent Cyclases
| Enzyme Type | Reaction Catalyzed | Conserved Motifs | Evolutionary Origin |
|---|---|---|---|
| AZE synthases | SAM → AZE + MTA | GxxxG, Phe134 | Diverged from Class I MTases |
| ACC synthases | SAM → ACC + MTA | GxGxG, Fe2+ binding | α-Ketoglutarate-dependent dioxygenases |
| Homoserine lactone synthases | SAM → HSL + MTA | Rossmann fold | Independent from AZE/ACC clades |
A model for AZE synthase evolution proposes:
This evolutionary plasticity underscores SAM’s versatility as a substrate for specialized metabolism beyond methylation.
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